

Chlorphenesin-D5 chemical structure and properties

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An In-depth Technical Guide to **Chlorphenesin-D5** for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin-D5 is the deuterated analogue of Chlorphenesin. It is a synthetic compound used primarily as an internal standard in analytical and clinical studies for the quantification of Chlorphenesin. Chlorphenesin itself is a versatile compound with applications as a preservative in cosmetics and personal care products due to its antimicrobial and antifungal properties.[1][2] It also exhibits properties as a centrally-acting muscle relaxant, although its carbamate form is more commonly used for this purpose.[3][4] The incorporation of five deuterium atoms in the glyceryl moiety of **Chlorphenesin-D5** provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Structure and Properties

The chemical structure of **Chlorphenesin-D5** is characterized by a 4-chlorophenyl group linked via an ether bond to a deuterated propane-1,2-diol backbone.

Table 1: Chemical Identity of **Chlorphenesin-D5**



Property	Value
Chemical Name	3-(4-Chlorophenoxy)propane-1,2-diol-D5
Synonyms	Glyceryl D5, Chlorphenesin (glyceryl D5)[5]
Molecular Formula	C ₉ H ₆ D ₅ ClO ₃ [6]
Molecular Weight	207.67 g/mol [6]
Unlabelled CAS Number	104-29-0

Table 2: Physicochemical Properties of Chlorphenesin (Unlabeled)

Note: The following data pertains to the non-deuterated form, Chlorphenesin. The physicochemical properties of **Chlorphenesin-D5** are expected to be very similar.

Property	Value	Source
Appearance	White to off-white crystalline powder	[1]
Melting Point	78-81 °C	[3]
Boiling Point	Not available	
Solubility	Slightly soluble in water (~0.5%). Soluble in ethanol (5% in 95% ethanol) and ether.	
рКа	Not available	_
LogP	1.2	[3]
UV Absorption (in water)	λmax at 279 nm (0.01% aqueous solution)	[7]

Synthesis of Chlorphenesin-D5

The synthesis of **Chlorphenesin-D5** can be achieved through the condensation of 4-chlorophenol with a deuterated glycidol or a related deuterated three-carbon synthon. The



following is a representative experimental protocol adapted from known syntheses of Chlorphenesin.

Experimental Protocol: Synthesis of Chlorphenesin-D5

Objective: To synthesize **Chlorphenesin-D5** via the reaction of 4-chlorophenol with a deuterated glycerol derivative.

Materials:

- 4-chlorophenol
- Glycerol-d5 (or a suitable deuterated precursor like 3-chloro-1,2-propanediol-d5)
- Sodium hydroxide (NaOH) or other suitable base
- Phase transfer catalyst (e.g., tetrabutylammonium bromide)
- Solvent (e.g., water, ethanol)
- Hydrochloric acid (HCl) for neutralization
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Formation of the Phenoxide: In a reaction vessel, dissolve 4-chlorophenol in a suitable solvent. Add a stoichiometric equivalent of sodium hydroxide to form the sodium 4-chlorophenoxide salt.
- Addition of the Deuterated Synthon: To the solution of the phenoxide, add the deuterated glycerol derivative (e.g., 3-chloro-1,2-propanediol-d5). If using a two-phase system, a phase transfer catalyst can be added to facilitate the reaction.
- Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by a suitable technique like



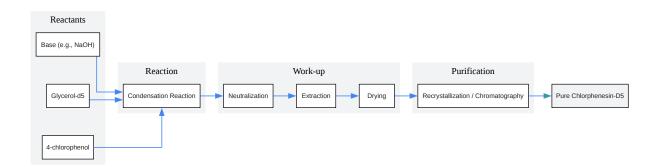
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up:

- Cool the reaction mixture to room temperature.
- Neutralize the mixture with a dilute solution of hydrochloric acid.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate.

Purification:

- Filter off the drying agent.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude Chlorphenesin-D5 by recrystallization or column chromatography to obtain the final product of high purity.





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A generalized workflow for the synthesis of **Chlorphenesin-D5**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Chlorphenesin-D5** based on data available for the unlabeled compound and general principles of spectroscopy for deuterated molecules.

Table 3: Predicted ¹H NMR Spectral Data for Chlorphenesin-D5

Note: The chemical shifts are based on predictions for the unlabeled compound and will be similar for the D5 analogue. The protons on the deuterated carbons will be absent.

Chemical Shift (ppm)	Multiplicity	Assignment
~7.25	d	2H, Aromatic (ortho to CI)
~6.90	d	2H, Aromatic (meta to CI)
~4.05	m	1H, -CH(OH)-
~3.95	dd	1H, -O-CH ₂ - (one proton)
~3.85	dd	1H, -O-CH ₂ - (one proton)
~3.70	d	2H, -CH ₂ (OH)
~2.5-3.5	br s	2H, -OH

Table 4: Predicted ¹³C NMR Spectral Data for **Chlorphenesin-D5**

Note: The chemical shifts are based on predictions for the unlabeled compound. The signals for the deuterated carbons may show splitting due to C-D coupling or may be broadened.



Chemical Shift (ppm)	Assignment
~157.5	Aromatic C-O
~129.5	Aromatic C-H
~127.0	Aromatic C-CI
~116.0	Aromatic C-H
~70.5	-O-CH ₂ -
~70.0	-CH(OH)-
~63.5	-CH₂(OH)

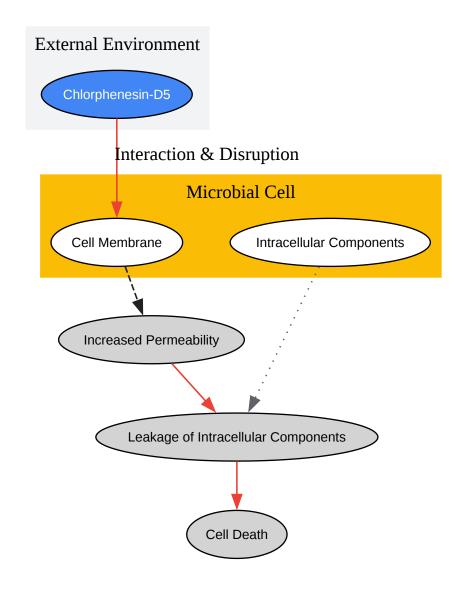
Table 5: Mass Spectrometry Data for **Chlorphenesin-D5**

Ionization Mode	Expected m/z	Assignment
ESI+	208.07	[M+H]+
ESI+	230.05	[M+Na]+
EI	207.06	[M]+•

Biological Activity and Mechanism of Action Antimicrobial Activity

Chlorphenesin exhibits broad-spectrum antimicrobial activity against bacteria and fungi, which is why it is widely used as a preservative in cosmetic formulations.[1] The primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane.[8] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.





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A conceptual diagram of the antimicrobial action of Chlorphenesin.

Central Nervous System Effects

Chlorphenesin is known to be a centrally-acting skeletal muscle relaxant.[3] Its mechanism of action in the central nervous system (CNS) is not fully elucidated but is thought to involve the depression of polysynaptic reflexes in the spinal cord and other supraspinal structures. It is believed to act on interneurons to reduce nerve impulse transmission that leads to muscle spasms.[4]

Conclusion



Chlorphenesin-D5 is a valuable tool for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development. Its stable isotope labeling makes it an excellent internal standard for the accurate quantification of Chlorphenesin in various biological matrices. A thorough understanding of its chemical and physical properties, synthesis, and biological activities is essential for its effective application in scientific research. This guide provides a comprehensive overview of the core technical information required by its intended audience.

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